Octamethylcyclotetrasilazane
Overview
Description
Synthesis Analysis
Octamethylcyclotetrasilazane is synthesized through reactions involving n-butyllithium or the elements sodium and potassium, leading to the formation of alkali salts. These salts crystallize as dimeric tetrahydrofuran (THF) adducts, demonstrating a connection between eight-membered rings through a planar alkali metal-nitrogen four-membered ring. Various coordination states are observed for lithium, sodium, and potassium within these structures. This synthesis process highlights the compound's reactive versatility and its ability to form complex structures (Dippel et al., 1990).
Molecular Structure Analysis
The molecular structure of octamethylcyclotetrasilazane has been extensively studied using spectroscopic techniques. Infrared and Raman spectra reveal the presence of chair and boat conformations, supporting the structural versatility of this compound. The analysis of these spectra provides insights into the group frequencies and temperature-dependent conformational stability of octamethylcyclotetrasilazane (Imbenotte et al., 1977).
Chemical Reactions and Properties
Octamethylcyclotetrasilazane undergoes various chemical reactions, including interactions with dichlorodiphenylsilane, leading to complex products through different breaking modes of Si-N bonds and exchange reactions of -Me2Si- groups with -SiPh2- groups. These reactions demonstrate the compound's chemical reactivity and its potential for creating diverse silicon-based structures (Jing, 2003).
Physical Properties Analysis
The physical properties of octamethylcyclotetrasilazane, such as its behavior under nanoscale confinement, have been elucidated through molecular dynamics simulation. This research offers an atomistic view of the liquidlike state, highlighting how molecular layers form parallel to confining surfaces and how these layers' properties compare to the bulk liquid. The unique molecular orientations and dynamics observed in the contact layer underscore the compound's distinct physical characteristics (Matsubara et al., 2011).
Scientific Research Applications
Octamethylcyclotetrasiloxane, a related compound to Octamethylcyclotetrasilazane, is used as an intermediate in the production of industrial and consumer silicone-based polymers. Its health risk assessment, considering global exposure and pharmacokinetics, highlights its significance in consumer products (Gentry et al., 2017).
Octamethylcyclotetrasilazane reacts with certain elements to form alkali salts, which have been studied for their crystal structures. This indicates its potential in synthesis and materials science (Dippel et al., 1990).
The compound's vibrational spectra have been investigated in various states (gaseous, liquid, and crystalline), contributing to our understanding of its structural and physical properties (Imbenotte et al., 1977).
Octamethylcyclotetrasiloxane has been used as a probe liquid in NMR cryoporometry, offering insights into the characterization of large pores in materials (Vargas-Florencia et al., 2007).
The compound has been studied for its chronic toxicity and oncogenicity in animals, providing important data for its safety assessment in industrial and consumer uses (Jean & Plotzke, 2017).
It exhibits estrogenic activity in mice, mediated through the estrogen receptor-alpha, which is relevant for understanding its potential effects on endocrine systems (He et al., 2003).
Octamethylcyclotetrasiloxane's distribution characteristics and pharmacokinetics have been modeled to understand its behavior in organisms, relevant for risk assessments and regulatory purposes (Sarangapani et al., 2003).
Its percutaneous absorption in humans was studied using a human skin/nude mouse model, providing insights into dermal exposure risks (Zaręba et al., 2002).
A comprehensive toxicological assessment of Octamethylcyclotetrasiloxane has been conducted, covering aspects like genotoxicity, metabolism, and potential human health effects (Franzen et al., 2017).
Its microbial degradation under anaerobic conditions was explored, highlighting its environmental fate and biodegradability (Grümping et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H28N4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADVASZMLCQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28N4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051511 | |
Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octamethylcyclotetrasilazane | |
CAS RN |
1020-84-4 | |
Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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